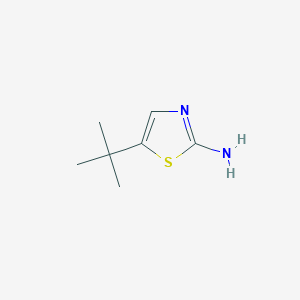

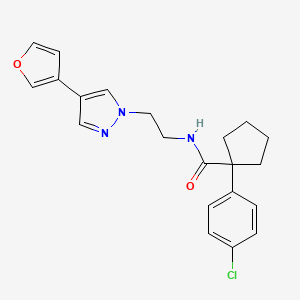

![molecular formula C19H18ClFN2S2 B2990562 (5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide CAS No. 318248-70-3](/img/structure/B2990562.png)

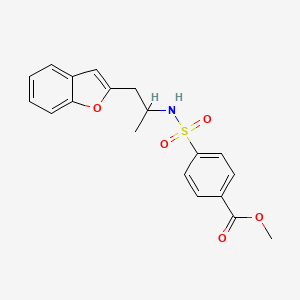

(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of zolazepam involved several steps including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .Aplicaciones Científicas De Investigación

Catalytic Applications

- Sulfuric acid esters, including those with sulfanyl groups, have been explored for catalytic applications. A study demonstrated the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones) through condensation reactions, achieving yields of 74-90% (S. Tayebi et al., 2011).

Structural and Synthetic Chemistry

- Research on sulfur-containing compounds, including those with sulfanyl and sulfonyl groups, has led to the development of novel pyrazole derivatives with potential biological activities. For example, a study synthesized isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, highlighting the structural characterization and potential for further applications (B. Kariuki et al., 2021).

Material Science Applications

- In the field of material science, transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence have been developed. These materials demonstrate the utility of sulfur-containing aromatic compounds in creating high-performance polymers with desirable optical and thermal properties (P. Tapaswi et al., 2015).

Molecular and Pharmaceutical Research

- Pyrazole derivatives, especially those incorporating sulfonamide groups, have been extensively studied for their medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. This research underscores the potential for compounds with similar functional groups to be applied in drug discovery and development (Samet Mert et al., 2015).

Propiedades

IUPAC Name |

5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(20)23(2)22-18)11-24-16-9-5-14(21)6-10-16/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPUJYWNFSYZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

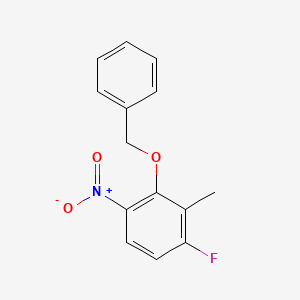

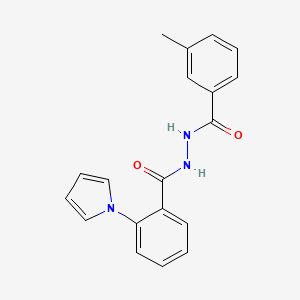

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

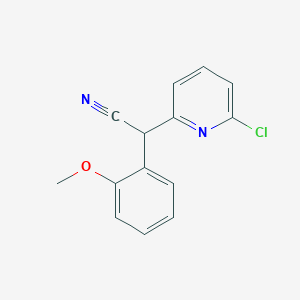

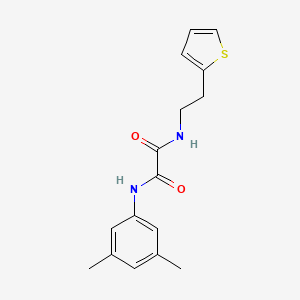

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)

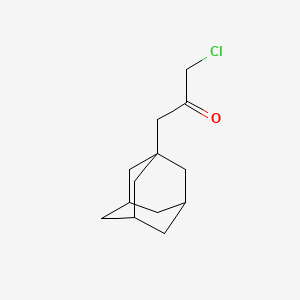

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

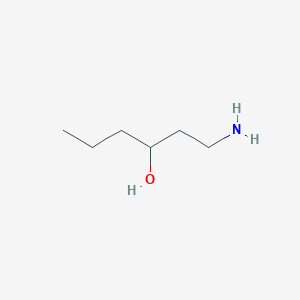

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)